3-Bromo-2,5-difluoro-4-hydroxybenzoic acid
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Overview
Description
3-Bromo-2,5-difluoro-4-hydroxybenzoic acid is a chemical compound with the molecular formula C7H3BrF2O3 It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and hydroxyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,5-difluoro-4-hydroxybenzoic acid typically involves multiple steps starting from commercially available precursors. One common method involves the following steps:
Nitration: Starting with p-fluoronitrobenzene, a nitration reaction is carried out under acidic conditions to obtain 2,3-difluoro-4-nitrobenzene.
Reduction: The nitro group in 2,3-difluoro-4-nitrobenzene is reduced to an amino group, forming 2,3-difluoro-4-aminobenzene.
Bromination: The amino group is then replaced with a bromine atom through a bromination reaction.
Hydroxylation: Finally, the compound undergoes hydroxylation to introduce the hydroxyl group, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,5-difluoro-4-hydroxybenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the compound can also undergo reduction reactions.
Coupling Reactions: It can participate in coupling reactions with aryl boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-2,5-difluoro-4-hydroxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2,5-difluoro-4-hydroxybenzoic acid depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The exact pathways involved can vary and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2,3-Difluoro-4-hydroxybenzoic acid: Similar structure but lacks the bromine atom.
3,5-Dibromo-4-hydroxybenzoic acid: Contains two bromine atoms instead of one.
4-Bromo-3-hydroxybenzoic acid: Similar but with different positions of the substituents.
Uniqueness
3-Bromo-2,5-difluoro-4-hydroxybenzoic acid is unique due to the specific arrangement of bromine, fluorine, and hydroxyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H3BrF2O3 |
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Molecular Weight |
253.00 g/mol |
IUPAC Name |
3-bromo-2,5-difluoro-4-hydroxybenzoic acid |
InChI |
InChI=1S/C7H3BrF2O3/c8-4-5(10)2(7(12)13)1-3(9)6(4)11/h1,11H,(H,12,13) |
InChI Key |
MREFADCKSWYIAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)O)Br)F)C(=O)O |
Origin of Product |
United States |
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